molecular formula C26H25N7O2 B6565418 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide CAS No. 1007173-45-6

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide

Cat. No.: B6565418
CAS No.: 1007173-45-6
M. Wt: 467.5 g/mol
InChI Key: RYKBCCQKEJRQGR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole and a pyrimidine ring, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group and a pyrazol-5-yl group, both of which are nitrogen-containing heterocycles. These structures are often seen in pharmaceuticals and could potentially interact with biological targets .

Mechanism of Action

The mechanism of action for this compound is not clear without more specific information. Many drugs with similar structures work by interacting with enzymes or receptors in the body .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure and the presence of multiple functional groups, it could be a candidate for further study in medicinal chemistry .

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-16-8-10-20(11-9-16)35-14-24(34)30-23-12-18(3)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-7-5-6-17(2)19(22)4/h5-13,15H,14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKBCCQKEJRQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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